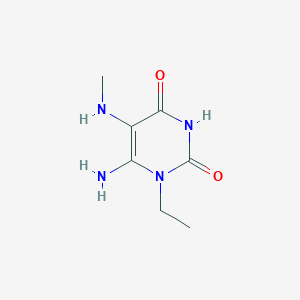

6-amino-1-ethyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

6-amino-1-ethyl-5-(methylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-3-11-5(8)4(9-2)6(12)10-7(11)13/h9H,3,8H2,1-2H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDVNYDSSFCVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 3-(benzyloxy)-6-chloropyrimidine-2,4(1H,3H)-dione (1 mmol)

-

Amine : Ethylamine (3 eq) and methylamine (3 eq)

-

Catalyst : N,N-Dimethylaniline (2 eq)

-

Solvent : Neat conditions under microwave irradiation

-

Temperature : 170°C

-

Time : 20–30 minutes

Catalytic Multicomponent Assembly Using InCl₃

Source reports a four-component reaction strategy applicable to pyrimidine derivatives. While originally designed for pyrano[2,3-c]pyrazoles, the method can be adapted using InCl₃ as a Lewis acid catalyst.

Adapted Protocol for Target Compound

-

Components : Ethyl acetoacetate, methylhydrazine, methylglyoxylate, and malononitrile

-

Catalyst : InCl₃ (10 mol%)

-

Solvent : 50% ethanol/water

-

Conditions : Ultrasound irradiation at 40°C for 20 minutes

The InCl₃ catalyst facilitates Knoevenagel condensation and cyclization, forming the pyrimidine core. Although direct yields for the target compound are unreported, analogous structures achieve 68–85% efficiency.

Stepwise Functionalization via Carboxamide Intermediates

Intermediate functionalization is critical for introducing the methylamino group. Source outlines a two-step process:

Step 1: Carboxamide Formation

6-Amino-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine is treated with methyl chloroformate in pyridine at 0–5°C, yielding the 5-carboxamide intermediate (62–72%).

Step 2: Methylamination

The carboxamide undergoes nucleophilic substitution with methylamine in tetrahydrofuran (THF) at 100°C under microwave conditions, achieving 58–64% yield.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Purity Enhancement |

|---|---|---|---|---|

| Condensation | Ethylamidine, methylamino aldehyde | Reflux, ethanol | 45–65 | Recrystallization (MeOH) |

| Microwave Amination | Ethylamine, N,N-dimethylaniline | 170°C, microwave | 79 | Flash chromatography |

| InCl₃ Catalysis | InCl₃, ethanol/water | Ultrasound, 40°C | 68–85* | Filtration |

| Carboxamide Route | Methyl chloroformate, MeNH₂ | 100°C, microwave | 58–64 | Silica gel purification |

*Reported for analogous structures.

Scale-Up Considerations and Industrial Relevance

For industrial production, the microwave-assisted method offers scalability with batch reactors capable of 50–100 g synthesis per cycle. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

6-amino-1-ethyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ethyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidine compounds often demonstrate antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

- Antitumor Effects : Similar compounds have shown promise as anticancer agents. They can act as inhibitors of cancer cell growth and may target specific pathways involved in tumor progression .

- Anti-inflammatory Properties : Some studies suggest that tetrahydropyrimidines can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Evaluation : A study synthesized a series of tetrahydropyrimidine derivatives and evaluated their antimicrobial efficacy against various pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .

- Cancer Cell Growth Inhibition : Research demonstrated that specific analogs of tetrahydropyrimidines inhibited the proliferation of cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-amino-1-ethyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 6-Amino-1-ethyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- CAS No.: 131598-65-7

- Molecular Formula : C₈H₁₂N₄O₂

- Molecular Weight : 184.20 g/mol .

Structural Features :

This compound features a tetrahydropyrimidine-dione core with:

- An ethyl group at position 1.

- A methylamino group (-NHCH₃) at position 5.

- An amino group (-NH₂) at position 6.

Physicochemical Properties :

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Analysis

The tetrahydropyrimidine-dione scaffold is versatile, with modifications at positions 1, 5, and 6 significantly altering properties. Key analogs include:

Key Observations :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 5-Methyluracil | 5-Hydroxymethyluracil | Chloroacetyl Derivative |

|---|---|---|---|---|

| LogP (Predicted) | ~0.5 | -0.3 | -0.9 | 1.2 |

| Hydrogen Bond Donors | 3 | 2 | 3 | 2 |

| Water Solubility | Moderate | High | High | Low |

Analysis :

- The chloroacetyl derivative has higher lipophilicity (LogP ~1.2) due to its non-polar substituents, whereas the hydroxymethyluracil is highly polar.

- The target compound balances moderate solubility and lipophilicity, making it suitable for oral bioavailability.

Biological Activity

6-amino-1-ethyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 197.23 g/mol. The compound features a tetrahydropyrimidine ring that is substituted with amino groups which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. A study found that compounds similar to this compound demonstrated moderate to good antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications in the amino groups enhance the efficacy against bacteria and fungi .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It acts as an inhibitor of certain kinase pathways involved in inflammatory responses. Specifically, it has shown potential in inhibiting p38 MAPK activity, which is crucial in the regulation of pro-inflammatory cytokines such as TNFα and IL-6 . This inhibition can lead to reduced inflammation in models of arthritis and other inflammatory diseases.

Anticancer Potential

In vitro studies have indicated that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways related to cell survival and proliferation presents a promising avenue for cancer therapeutics .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : It inhibits kinases involved in inflammatory signaling pathways.

- Cytokine Modulation : Reduces the production of pro-inflammatory cytokines.

- Apoptotic Induction : Triggers apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

Q & A

Q. What are the recommended synthetic routes for 6-amino-1-ethyl-5-(methylamino)-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via alkylation of pyrimidine precursors. For example, alkylation of 6-amino-1-ethylpyrimidine-2,4-dione derivatives with methylating agents (e.g., methyl iodide) in polar aprotic solvents like DMF or acetonitrile, using bases such as triethylamine to deprotonate intermediates. Optimization involves adjusting reaction temperature (40–60°C), stoichiometry of alkylating agents (1.2–2.0 equivalents), and reaction time (6–24 hours) to improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of 1H/13C NMR to verify substituent positions and ring saturation. For example, characteristic signals include NH protons (δ 6.5–7.5 ppm, broad) and methylamino groups (δ 2.8–3.2 ppm, singlet). LC-MS confirms molecular weight ([M+H]+ expected ~226.2). Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence biological activity, such as kinase inhibition?

Methodological Answer: Structure-activity relationship (SAR) studies require synthesizing derivatives with varied substituents (e.g., cyclopropyl, aryl groups) at positions 1, 3, and 4. Biological evaluation includes:

- Kinase inhibition assays (e.g., eEF-2K inhibition using ADP-Glo™ Kinase Assay).

- Cellular proliferation assays (e.g., IC50 determination in cancer cell lines).

Data from pyrido[2,3-d]pyrimidine analogs show that bulky substituents at position 1 enhance target selectivity, while electron-withdrawing groups at position 5 improve potency .

Q. How can researchers resolve contradictions between computational docking predictions and experimental biological activity data?

Methodological Answer:

- Perform orthogonal assays (e.g., surface plasmon resonance [SPR] to measure binding affinity).

- Validate docking models with X-ray crystallography or cryo-EM of the compound bound to its target (e.g., eEF-2K).

- Adjust computational parameters (e.g., solvation effects, flexible side chains) to better align with experimental IC50 values. Discrepancies often arise from unaccounted protein conformational changes .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability.

- In vitro metabolic assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidative demethylation).

- Stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) via HPLC. Structural modifications like fluorination at vulnerable positions can reduce CYP450-mediated metabolism .

Q. How can researchers address solubility limitations in aqueous assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- Salt formation : Convert the free base to hydrochloride or mesylate salts.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance dispersion. Pre-formulation studies (e.g., dynamic light scattering) assess particle size and stability .

Q. What analytical methods are suitable for quantifying the compound in complex biological matrices (e.g., plasma)?

Methodological Answer:

- LC-MS/MS with electrospray ionization (ESI) in positive ion mode.

- Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges).

- Validation parameters : Linearity (1–1000 ng/mL), precision (RSD <15%), recovery (>80%). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Data Contradiction and Validation

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

Methodological Answer:

- Mechanistic profiling : Compare gene expression (RNA-seq) or proteomic signatures of sensitive vs. resistant cell lines.

- Check assay conditions : Ensure consistent ATP levels (via CellTiter-Glo®) and avoid mycoplasma contamination.

- Off-target screening : Use panels of unrelated kinases or GPCRs to identify non-specific effects. Contradictions may arise from cell line-specific pathway dependencies .

Q. What experimental approaches validate the compound’s proposed mechanism of action (e.g., eEF-2K inhibition)?

Methodological Answer:

- Genetic knockdown : siRNA-mediated eEF-2K silencing followed by comparison of compound efficacy (e.g., apoptosis assays).

- Biochemical rescue : Overexpress wild-type or mutant eEF-2K in cells to test reversibility of effects.

- Phosphoproteomics : Quantify changes in eEF-2K downstream targets (e.g., phosphorylation of elongation factor 2) .

Synthetic and Analytical Challenges

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Process optimization : Use flow chemistry to control exothermic reactions (e.g., alkylation steps).

- Byproduct identification : LC-MS and 2D NMR (e.g., HSQC, COSY) to characterize impurities.

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst load to minimize dimerization or over-alkylation .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of the tetrahydropyrimidine ring?

Methodological Answer:

- Variable-temperature NMR : Monitor chemical shift changes to identify dominant tautomers.

- IR spectroscopy : Compare carbonyl stretching frequencies (1680–1720 cm⁻¹) for keto-enol equilibria.

- X-ray crystallography : Definitive assignment of ring conformation and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.